molecular formula C22H24FN3O2S B2613362 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 958612-97-0

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No. B2613362
CAS RN: 958612-97-0
M. Wt: 413.51
InChI Key: RUBOCEUAIRZIOA-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” is a compound with the molecular formula C16H18FN3O3S . It has a molecular weight of 351.4 g/mol . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrazole ring, a thiophene ring, and an adamantane moiety . The InChI string for the compound is "InChI=1S/C16H18FN3O3S/c1-10(2)7-15(21)18-16-13-8-24(22,23)9-14(13)19-20(16)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,21)" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.4 g/mol, an XLogP3-AA value of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 351.10529078 g/mol, a monoisotopic mass of 351.10529078 g/mol, a topological polar surface area of 89.4 Ų, a heavy atom count of 24, and a complexity of 570 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Anti-HIV Activity

Indole derivatives have been studied as potential anti-HIV agents. Although our compound hasn’t been directly investigated, it shares structural features with other indole-based anti-HIV molecules .

Other Pharmacological Activities

Indole derivatives have also been associated with:

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S/c23-16-1-3-17(4-2-16)26-20(18-11-29(28)12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBOCEUAIRZIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)CC5=NN4C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

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